

spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urea, (p-hydroxyphenethyl)-

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Spectroscopic Analysis of (p-hydroxyphenethyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-hydroxyphenethyl)urea is a derivative of urea containing a p-hydroxyphenethyl moiety. Urea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.^[1] A thorough understanding of the structural and physicochemical properties of (p-hydroxyphenethyl)urea is essential for its potential applications. This guide provides an in-depth overview of the expected spectroscopic characteristics of (p-hydroxyphenethyl)urea, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (p-hydroxyphenethyl)urea, the following data tables are based on established chemical shift and absorption frequency ranges for its constituent functional groups: the p-hydroxyphenethyl group and the urea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

The ^1H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The signals from the p-hydroxyphenethyl group and the urea protons should be distinguishable.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (ortho to -OH)	~ 6.7	Doublet	2H
Ar-H (ortho to -CH ₂)	~ 7.0	Doublet	2H
Ar-CH ₂ -CH ₂ -NH-	~ 2.7	Triplet	2H
Ar-CH ₂ -CH ₂ -NH-	~ 3.3	Quartet	2H
Ar-OH	4.5 - 8.0	Broad Singlet	1H
-NH-C(O)NH ₂	5.0 - 6.0	Broad Singlet/Triplet	1H
-C(O)NH ₂	5.0 - 6.0	Broad Singlet	2H

Note: The chemical shifts of OH and NH protons can be variable and are dependent on solvent, concentration, and temperature.^{[2][3]} Their signals are often broad and may exchange with D₂O.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl).

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Urea)	158 - 164 ^[4]
Ar-C-OH	154 - 156
Ar-C-CH ₂	130 - 132
Ar-CH (ortho to -CH ₂)	129 - 131
Ar-CH (ortho to -OH)	115 - 117
Ar-CH ₂ -CH ₂ -NH-	41 - 43
Ar-CH ₂ -CH ₂ -NH-	35 - 37

Note: The chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).^[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
N-H (Urea)	3200 - 3600[6]	Stretching (often two bands for -NH ₂)
O-H (Phenol)	3200 - 3600 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 2960	Stretching
C=O (Urea)	1630 - 1690[7]	Stretching ("Urea I" band)
N-H (Urea)	1580 - 1650[6]	Bending ("Urea II" band)
C=C (Aromatic)	1450 - 1600	Stretching
C-N (Urea)	1400 - 1470	Stretching
C-O (Phenol)	1200 - 1260	Stretching
C-H (Aromatic)	690 - 900	Out-of-plane bending

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer clues about its structure.

Ion	Expected m/z	Description
[M+H] ⁺	181.0972	Protonated molecular ion
[M+Na] ⁺	203.0791	Sodium adduct
[M-H] ⁻	179.0826	Deprotonated molecular ion

Predicted Fragmentation: The molecular ion of (p-hydroxyphenethyl)urea is expected to undergo fragmentation. Key fragmentation pathways could involve the cleavage of the ethyl-

amine bond, leading to characteristic fragment ions. The uncharged radical fragments will not be detected by the mass spectrometer.^[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like (p-hydroxyphenethyl)urea.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 5-10 mg of the (p-hydroxyphenethyl)urea sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO- d_6 or CDCl_3) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH).
 - Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
- Instrument Parameters:
 - The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
 - For ^1H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is required due to the low natural abundance of the ^{13}C isotope.^[10] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.^[11]
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
 - The spectrum is then phased and baseline corrected.

- The chemical shifts of the peaks are referenced to the TMS signal.
- For ^1H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.^[12]

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid (p-hydroxyphenethyl)urea sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.^[13]
 - Acquire the IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.^[14] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - The resulting spectrum is displayed in terms of transmittance or absorbance.
 - The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS) - Electrospray Ionization (ESI)

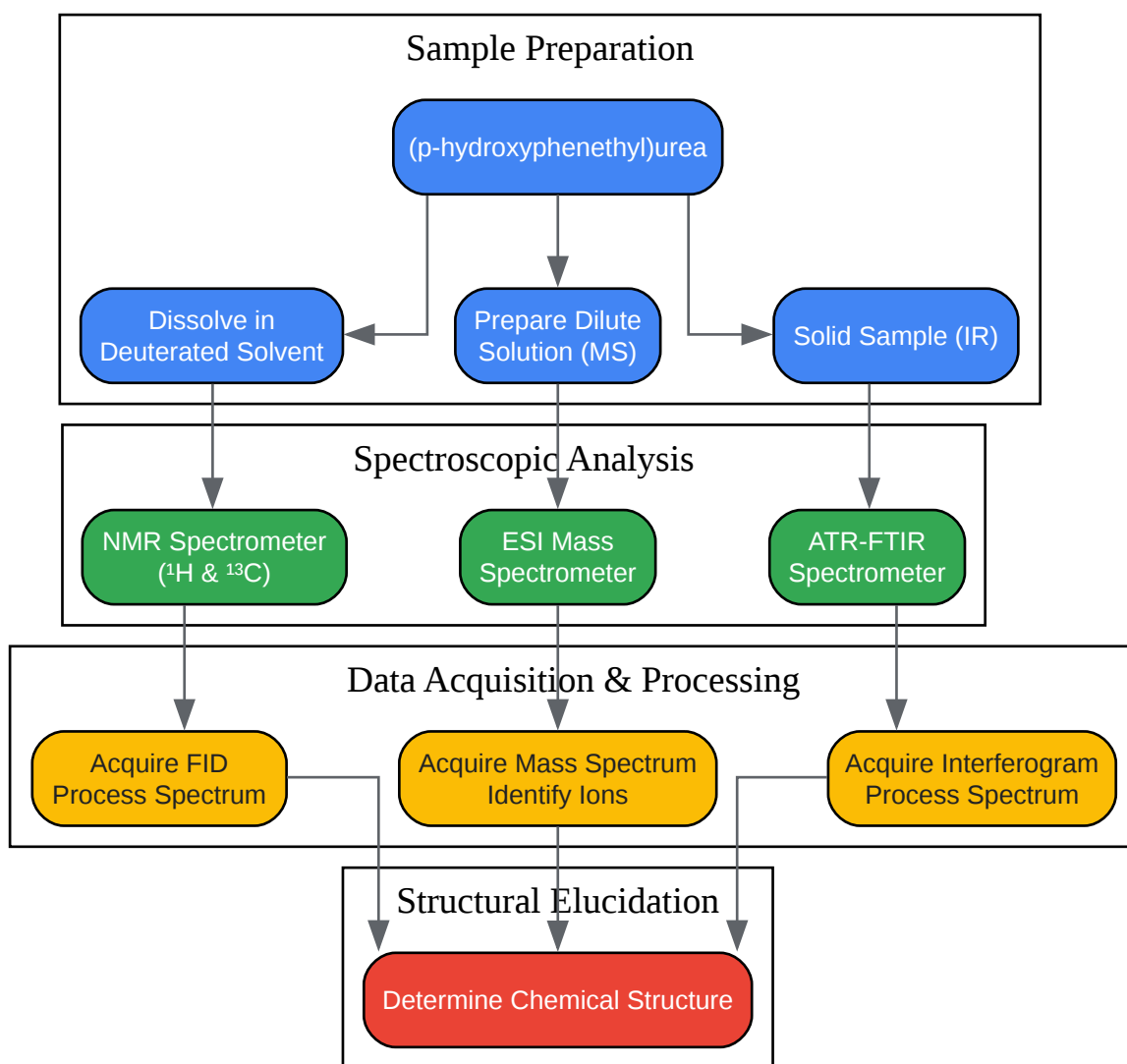
ESI is a soft ionization technique suitable for polar molecules like (p-hydroxyphenethyl)urea, which allows for the detection of the molecular ion with minimal fragmentation.[15]

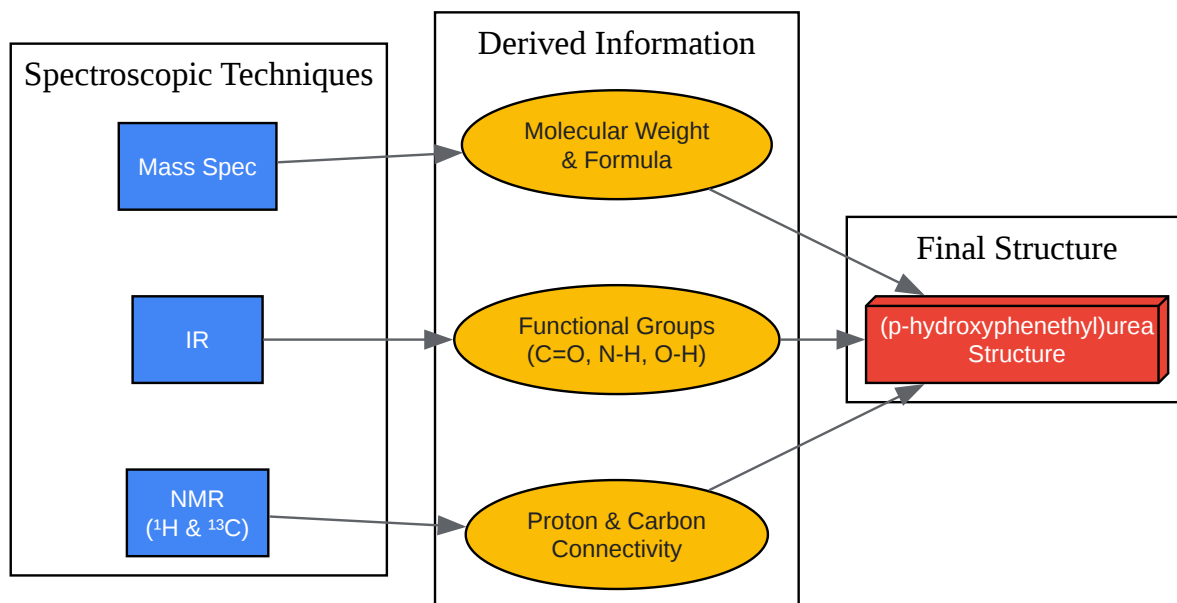
- Sample Preparation:
 - Prepare a dilute solution of the (p-hydroxyphenethyl)urea sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
 - The solvent may contain a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
- Instrument Parameters:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The analysis can be performed in either positive or negative ion mode to detect protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecules, respectively.
 - Key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and strong signal.[16]
- Data Acquisition and Processing:
 - The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
 - The m/z values of the detected ions are used to determine the molecular weight of the compound.
 - High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
 - Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information by analyzing the fragment ions.[17]

Visualization of Analytical Processes

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (p-hydroxyphenethyl)urea.





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- To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15482275#spectroscopic-analysis-nmr-ir-mass-spec-of-urea-p-hydroxyphenethyl>]

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